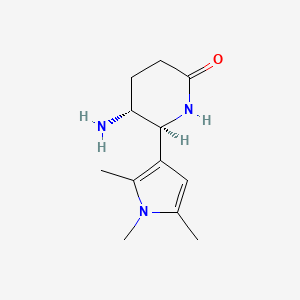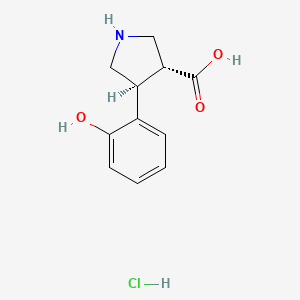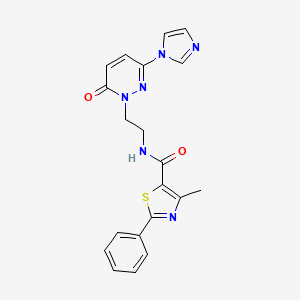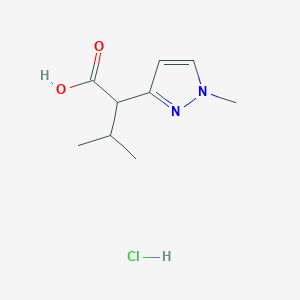
3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, α-Methyl-β-(3-methylpyrazol-1-yl)-and α-methyl-β-(5-methylpyrazol-1-yl)propionic acids, was achieved by the reaction of 3(5)-methylpyrazole with methyl methacrylate. This was followed by the separation of the resulting isomeric esters and their hydrolysis .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives, including compounds with structural motifs similar to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid, has shown potential applications in developing new antimicrobial agents. These compounds exhibit good antimicrobial activity against various bacteria and fungi, highlighting the possibility of using similar compounds in the development of new drugs or preservatives (Mickevičienė et al., 2015).
Kinetics and Products of Reactions with OH Radicals
Studies on the kinetics and products of reactions of organic compounds with OH radicals provide insights into environmental and atmospheric chemistry. Such research helps understand the degradation pathways and environmental fate of volatile organic compounds, including those structurally related to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (Aschmann et al., 2011).
Oxidation Reactions and Catalysis
The study of additives like pyrazine and pyrazole derivatives in oxidation reactions offers insights into catalysis and organic synthesis. These findings can guide the development of more efficient catalytic processes and the synthesis of complex organic molecules, including those similar to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (de Araújo et al., 2020).
Combustion Kinetics
Research on the combustion kinetics of butanol isomers contributes to understanding the combustion chemistry of alcohols, which has implications for fuel science and the development of biofuels. Insights from these studies could inform the design and optimization of combustion processes for fuels containing compounds like 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (Sarathy et al., 2012).
Antimicrobial Heterocyclic Compounds
The synthesis and evaluation of antimicrobial activities of heterocyclic compounds, including indole, triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, demonstrate the potential for discovering new antimicrobial agents. This research could guide the development of compounds with specific functionalities, such as those found in 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid, for use in medical and agricultural applications (Behbehani et al., 2011).
properties
IUPAC Name |
3-methyl-2-(1-methylpyrazol-3-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6(2)8(9(12)13)7-4-5-11(3)10-7;/h4-6,8H,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDOVAOYEOSKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN(C=C1)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)


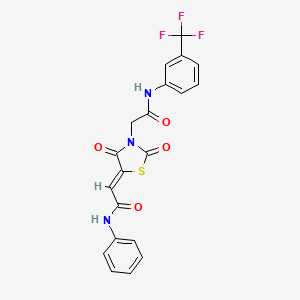

![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)
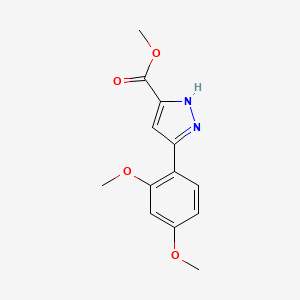
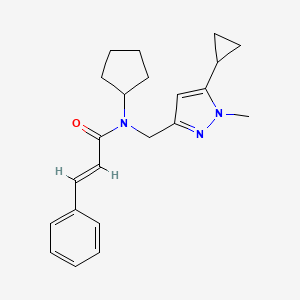
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)
